(1S)-2,2,3,3-tetrafluorocyclobutan-1-ol

Description

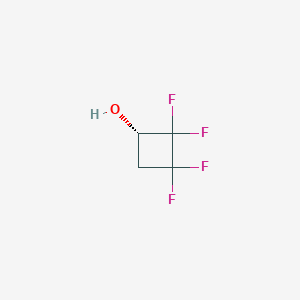

(1S)-2,2,3,3-Tetrafluorocyclobutan-1-ol is a fluorinated cyclobutane derivative characterized by a four-membered carbon ring substituted with four fluorine atoms at the 2,2,3,3-positions and a hydroxyl group at the 1-position. The compound’s strained cyclobutane ring and high fluorine content make it a subject of interest in medicinal chemistry, materials science, and synthetic organic chemistry.

Properties

IUPAC Name |

(1S)-2,2,3,3-tetrafluorocyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O/c5-3(6)1-2(9)4(3,7)8/h2,9H,1H2/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNENUTDUAXPVTF-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(C1(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,3,3-tetrafluorocyclobutan-1-ol typically involves the fluorination of cyclobutanone derivatives. One common method is the reaction of cyclobutanone with elemental fluorine or fluorinating agents such as sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of side reactions. The use of advanced fluorination techniques and catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,3,3-tetrafluorocyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form tetrafluorocyclobutane.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Tetrafluorocyclobutanone.

Reduction: Tetrafluorocyclobutane.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-2,2,3,3-tetrafluorocyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (1S)-2,2,3,3-tetrafluorocyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Analogues

2,2,3,3-Tetrafluoropropan-1-ol (CAS 76-37-9)

- Structure : A straight-chain fluorinated alcohol with fluorine atoms on carbons 2 and 3.

- Key Differences : Lacks the cyclobutane ring, reducing steric strain but diminishing rigidity. The absence of a chiral center simplifies synthesis but limits enantioselective applications.

2,2,3,3-Tetrafluorocyclobutanemethanol (CAS 378-17-6)

- Structure : Features a cyclobutane ring with fluorines at 2,2,3,3-positions and a hydroxymethyl (-CH₂OH) group at the 1-position.

- Key Differences : The hydroxymethyl group increases hydrophilicity compared to the hydroxyl group in the target compound, altering solubility and reactivity .

Fluorinated Amino Acid Derivatives (e.g., N-(2,2,3,3-Tetrafluorthiopropionyl) Phenylalanine)

- Structure: Combines fluorinated acyl groups with amino acids.

- Key Differences : Bulkier substituents and biological moieties enable interactions with enzymes or receptors, as seen in cytotoxicity studies .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Findings:

- Acidity: The target compound’s hydroxyl group is more acidic than non-fluorinated alcohols due to fluorine’s electron-withdrawing effect, though less acidic than perfluorinated analogs like 1H,1H-pentafluoropropan-1-ol .

- Rheological Behavior: Fluorinated alcohols, including 2,2,3,3-tetrafluoropropan-1-ol, exhibit viscosity and density trends similar to non-fluorinated alcohols, suggesting predictable physical behavior despite fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.